![molecular formula C24H27NO5 B1443723 (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 443899-48-7](/img/structure/B1443723.png)
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a chemical compound . It is also known as "tert-butyl (2S,3R)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate" .
Molecular Structure Analysis
The molecular formula of the compound is C24H27NO5 . The InChI code is 1S/C24H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3, (H,24,27)/t14-,20+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 578.6±50.0 °C and a predicted density of 1.28±0.1 g/cm3 . The predicted pKa is 3.58±0.40 .Scientific Research Applications
Peptide Synthesis
This compound is commonly used in the synthesis of peptides. The 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group for amino acids in the process of peptide synthesis . It is particularly useful because it can be removed under mild base conditions, which is essential for the synthesis of peptides that are sensitive to acidic environments.
Organic Synthesis
In organic chemistry, the tert-butoxy group is often used as a protecting group for alcohols and carboxylic acids. It is stable under a variety of reaction conditions and can be removed when desired using acidic or sometimes basic conditions . This makes it a versatile tool in the multi-step synthesis of complex organic molecules.
Medicinal Chemistry
The Fmoc group is also significant in medicinal chemistry, where it is used in the synthesis of drug molecules. It allows for the selective formation and removal of protective groups, which is crucial in the development of pharmaceuticals with multiple functional groups that need to be protected during synthesis steps .
Material Science
In material science, this compound can be used to modify the surface properties of materials. For example, it can be used to introduce organic functional groups onto the surface of polymers or nanoparticles, which can alter their solubility, reactivity, or interaction with other molecules .
Bioconjugation
The compound is useful in bioconjugation techniques, where it is used to attach small molecules or peptides to larger biomolecules or surfaces. The Fmoc group can protect the amino group during the conjugation process and then be removed to reveal the active amine for further reactions .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as standards or reagents in chromatography and mass spectrometry. They help in the identification and quantification of amino acids and peptides in complex mixtures .
properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQXZRPBAMOGM-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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